molecular formula C14H12N2OS B11081804 3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one

3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one

Cat. No.: B11081804
M. Wt: 256.32 g/mol
InChI Key: WNJCHZHOHOPILO-UHFFFAOYSA-N
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Description

3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6(1H)-one is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyran ring and a phenylthiol group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a pyrazole derivative, the introduction of a phenylthiol group can be achieved through nucleophilic substitution reactions. The subsequent cyclization to form the pyran ring is often facilitated by the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the phenylthiol group to a thiol or further to a sulfide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for its anti-inflammatory and antimicrobial properties.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6(1H)-one exerts its effects involves its interaction with specific molecular targets. The phenylthiol group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrazole and pyran rings may also interact with various receptors, modulating their activity and leading to biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenylthiol and pyran rings.

    3,5-dimethyl-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents.

    3,4-dimethyl-1H-pyrazole phosphate: A pyrazole derivative with a phosphate group.

Uniqueness

3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6(1H)-one is unique due to its fused ring structure and the presence of a phenylthiol group. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from simpler pyrazole derivatives.

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

3,4-dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C14H12N2OS/c1-9-8-12(17)18-14-13(9)10(2)15-16(14)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

WNJCHZHOHOPILO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)SC2=C1C(=NN2C3=CC=CC=C3)C

Origin of Product

United States

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